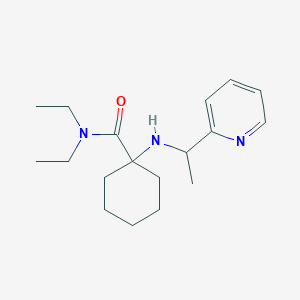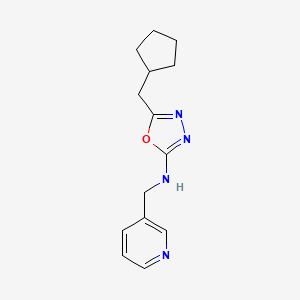
N,N-diethyl-1-(1-pyridin-2-ylethylamino)cyclohexane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-diethyl-1-(1-pyridin-2-ylethylamino)cyclohexane-1-carboxamide, also known as U-47700, is a synthetic opioid with potent analgesic effects. It was first synthesized in the 1970s by a team of researchers at Upjohn Pharmaceuticals and was initially developed as a potential painkiller. However, due to its high potency and potential for abuse, it was never approved for medical use and is now classified as a Schedule I controlled substance in the United States.
Wirkmechanismus
N,N-diethyl-1-(1-pyridin-2-ylethylamino)cyclohexane-1-carboxamide acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. When this compound binds to the mu-opioid receptor, it activates a series of intracellular signaling pathways that ultimately result in the inhibition of pain transmission in the central nervous system.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. These effects are similar to those produced by other opioids and are mediated by the activation of the mu-opioid receptor.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,N-diethyl-1-(1-pyridin-2-ylethylamino)cyclohexane-1-carboxamide in lab experiments is its high potency, which allows for the study of opioid receptor function at low concentrations. However, its potential for abuse and toxicity limit its usefulness as a research tool, and caution should be exercised when handling and using this compound.
Zukünftige Richtungen
Future research on N,N-diethyl-1-(1-pyridin-2-ylethylamino)cyclohexane-1-carboxamide could focus on the development of safer and more effective opioid analgesics that target the mu-opioid receptor. This could involve the modification of the this compound molecule to reduce its potential for abuse and toxicity while maintaining its analgesic effects. Additionally, studies could investigate the role of other opioid receptors in pain modulation and the potential of this compound as a tool for studying these receptors.
Synthesemethoden
The synthesis of N,N-diethyl-1-(1-pyridin-2-ylethylamino)cyclohexane-1-carboxamide involves several steps, including the reaction of 2-chloropyridine with diethylamine to form N,N-diethyl-2-pyridinamine, which is then reacted with cyclohexanone to form N,N-diethyl-1-(cyclohexen-1-yl)propan-2-amine. This intermediate compound is then reacted with 2-bromoethylamine hydrobromide to form this compound.
Wissenschaftliche Forschungsanwendungen
N,N-diethyl-1-(1-pyridin-2-ylethylamino)cyclohexane-1-carboxamide has been used in scientific research to study the opioid receptor system and its role in pain modulation. It has been shown to have high affinity for the mu-opioid receptor, which is the primary target of most opioids. Studies have also investigated the potential of this compound as a tool for understanding the structure-activity relationships of opioid ligands.
Eigenschaften
IUPAC Name |
N,N-diethyl-1-(1-pyridin-2-ylethylamino)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-4-21(5-2)17(22)18(12-8-6-9-13-18)20-15(3)16-11-7-10-14-19-16/h7,10-11,14-15,20H,4-6,8-9,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHVUWUEMICCBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CCCCC1)NC(C)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641588.png)
![6-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641590.png)
![N-[(4-bromothiophen-2-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7641596.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-5-(oxolan-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B7641609.png)
![5-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641615.png)
![5-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7641620.png)

![[3-[1-[[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]amino]ethyl]phenyl]methanol](/img/structure/B7641640.png)

![2-benzyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7641658.png)
![3-(dimethylsulfamoyl)-N-[2-(4-fluoro-3-methylphenyl)ethyl]propanamide](/img/structure/B7641669.png)
![2-benzyl-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7641676.png)
![4-methoxy-N-[(4-methylsulfinylphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7641677.png)
![N-[(3-methylthiophen-2-yl)methyl]-2-(2-thiophen-2-ylimidazol-1-yl)acetamide](/img/structure/B7641692.png)